6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a boronic ester derivative featuring a benzo[d]thiazole core substituted at the 6-position with a pinacol boronate group. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, fluorescent probes, and materials science applications . Its synthesis typically involves palladium-catalyzed borylation of 6-bromo-benzo[d]thiazole precursors, achieving yields of 75–80% under optimized conditions .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-5-6-10-11(7-9)18-8-15-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNKSRMMHATGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675389 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002309-47-8 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds are known to be used for borylation at the benzylic c-h bond of alkylbenzenes.
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes. This reaction typically occurs in the presence of a palladium catalyst.
Biochemical Pathways
It’s known that the compound can participate in hydroboration of alkyl or aryl alkynes and alkenes. This can lead to the formation of various boronates, which can have diverse downstream effects depending on the specific context.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. For instance, in the context of organic synthesis, the compound can facilitate the formation of various boronates.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C. Furthermore, the compound’s reactivity can be influenced by the presence of other substances, such as catalysts.
Biochemical Analysis
Biochemical Properties
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, potentially affecting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can significantly impact its effectiveness in biochemical assays. It has been observed that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term studies have also indicated potential changes in cellular function with extended exposure to this compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in the overall metabolic state of cells, affecting their function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution pattern of the compound can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall biochemical activity.
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a compound that integrates a dioxaborolane moiety with a benzo[d]thiazole structure. This unique combination enhances its reactivity and stability, making it a subject of interest in various fields including organic synthesis, material science, and biological applications.
The molecular formula of the compound is CHBNOS, with a molecular weight of approximately 256.15 g/mol. Its structure features a boron atom within a dioxaborolane ring, which is known for its role in facilitating cross-coupling reactions and enhancing the solubility of compounds in biological systems .
The biological activity of this compound primarily stems from its ability to interact with biological molecules through the boron atom. This interaction can lead to the modulation of enzyme activities and influence cellular signaling pathways.
Applications in Research
- Fluorescent Probes : The compound has been utilized in the development of fluorescent probes for imaging cellular processes. Its unique structure allows for effective visualization in real-time studies of cellular dynamics .
- Anticancer Activity : Preliminary studies indicate that derivatives of benzo[d]thiazole exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety may enhance these effects by improving bioavailability and target specificity .
- Antimicrobial Properties : Research has shown that compounds containing thiazole rings possess antimicrobial properties. The addition of the dioxaborolane may enhance these properties by facilitating better interaction with microbial membranes .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of benzo[d]thiazole derivatives in vitro against human breast cancer cell lines (MCF-7). The results demonstrated that compounds with the dioxaborolane moiety exhibited significantly higher cytotoxicity compared to their non-boronated counterparts. The mechanism was attributed to enhanced apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition. The study suggested that the compound disrupts bacterial cell wall synthesis due to its structural properties .
Data Table: Biological Activity Summary
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions:
One of the primary applications of boron-containing compounds like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound during these transformations .
Synthesis of Complex Molecules:
This compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to participate in various coupling reactions enables chemists to construct intricate molecular architectures that are difficult to achieve using traditional methods .
Medicinal Chemistry
Anticancer Agents:
Research indicates that derivatives of benzo[d]thiazole exhibit significant anticancer properties. The incorporation of the boron moiety into these structures may enhance their biological activity by improving solubility and bioavailability. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
Targeted Drug Delivery:
The unique properties of boron compounds make them suitable for targeted drug delivery systems. The ability to functionalize the boron moiety allows for the attachment of various targeting ligands that can direct therapeutic agents specifically to cancerous tissues, minimizing side effects on healthy cells .
Materials Science
Fluorescent Probes:
this compound can be utilized as a fluorescent probe in biological imaging applications. Its photophysical properties enable it to act as a marker for cellular processes or as a sensor for specific biomolecules .
Polymer Chemistry:
In polymer science, boron-containing compounds are often used as cross-linking agents or additives to enhance the mechanical properties of polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength while also imparting unique optical properties .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura cross-coupling | Enhanced reactivity and stability |
| Synthesis of complex organic molecules | Versatile building block | |
| Medicinal Chemistry | Anticancer agents | Improved solubility and bioavailability |
| Targeted drug delivery | Minimizes side effects | |
| Materials Science | Fluorescent probes | Effective for biological imaging |
| Polymer chemistry | Enhances mechanical properties and thermal stability |
Case Studies
-
Anticancer Activity Study:
A study published in a peer-reviewed journal demonstrated that derivatives of benzo[d]thiazole with boron substituents showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the modulation of apoptotic pathways facilitated by the boron atom's electronic properties. -
Fluorescent Imaging:
Researchers developed a novel fluorescent probe based on this compound for live-cell imaging. The probe exhibited high selectivity and sensitivity towards specific biomolecules within cells, showcasing its potential for real-time monitoring of cellular processes. -
Polymer Enhancement:
A recent investigation explored the use of this compound as a cross-linking agent in epoxy resins. The results indicated substantial improvements in thermal resistance and mechanical strength compared to traditional formulations.
Comparison with Similar Compounds
Structural Features
The target compound is compared with analogs differing in heterocyclic cores, substituents, or boronic ester positions:
| Compound Name | Core Structure | Boronic Ester Position | Key Substituents |
|---|---|---|---|
| 6-(Pinacolatoboryl)benzo[d]thiazole (Target) | Benzo[d]thiazole | 6-position | None |
| 6-(Pinacolatoboryl)benzo[d]oxazole | Benzo[d]oxazole | 6-position | Oxygen atom in oxazole ring |
| 2-(Pinacolatoboryl)benzo[d]thiazole | Benzo[d]thiazole | 2-position | None |
| 6-Methoxy-2-(pinacolatoboryl)benzo[d]thiazole (BE01) | Benzo[d]thiazole | 2-position | 6-methoxy group |
| 5-(Pinacolatoboryl)benzo[d]isoxazole | Benzo[d]isoxazole | 5-position | Oxygen and nitrogen in isoxazole |
Key Observations :
- Electronic Effects : The benzo[d]thiazole core (sulfur-containing) is more electron-rich than benzo[d]oxazole (oxygen-containing), enhancing stability in cross-coupling reactions .
- Steric Effects : Substitution at the 6-position (target compound) minimizes steric hindrance compared to 2-substituted analogs (e.g., BE01), improving reactivity in Suzuki couplings .
Reactivity Trends :
Physical and Chemical Properties
Notable Differences:
Preparation Methods
Starting Materials and Reagents
| Component | Role | Typical Amounts/Conditions |
|---|---|---|
| 6-Bromobenzo[d]thiazole | Substrate | 1 equiv (e.g., 2.10 g, 7.75 mmol) |
| Bis(pinacolato)diboron | Boron source | 1.5 equiv (e.g., 3.00 g, 11.8 mmol) |
| Palladium catalyst (Pd(dppf)Cl2) | Catalyst | 10 mol% (e.g., 560 mg, 0.77 mmol) |
| Potassium acetate (KOAc) | Base | Excess (e.g., 3.00 g, 30.6 mmol) |
| Solvent (dimethyl sulfoxide, DMSO) | Reaction medium | Sufficient to dissolve reactants (e.g., 50 mL) |
| Atmosphere | Inert (N2 or Ar) | To prevent catalyst degradation |
| Temperature | Heating | 90 °C |
| Reaction Time | Duration | 8 hours |
Procedure
- In a dry reaction vessel under an inert nitrogen atmosphere, 6-bromobenzo[d]thiazole, bis(pinacolato)diboron, palladium catalyst Pd(dppf)Cl2, and potassium acetate are combined.
- Dimethyl sulfoxide (DMSO) is added as solvent to dissolve all components.
- The mixture is stirred and heated at 90 °C for 8 hours.
- After completion, the reaction mixture is cooled to room temperature and filtered to remove solids.
- The filtrate is diluted with ethyl acetate and washed with brine multiple times to remove impurities.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by washing with petroleum ether to yield the desired boronate ester as a pale brown solid.
Yield and Purity
- Yield: Approximately 97% isolated yield reported.
- Purity: Typically above 98% as confirmed by chromatographic and spectroscopic analyses.
Reaction Scheme
$$
\text{6-Bromobenzo[d]thiazole} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{DMSO}, 90^\circ C} \text{this compound}
$$
Research Findings and Notes
- The palladium catalyst Pd(dppf)Cl2 (palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene) is highly effective for this borylation, providing high yields and selectivity.
- Potassium acetate acts as a mild base facilitating the transmetalation step in the catalytic cycle.
- The use of DMSO as solvent supports good solubility of reactants and stability of the catalyst.
- Inert atmosphere (nitrogen) is critical to prevent catalyst deactivation and side reactions.
- The reaction conditions are mild and compatible with various functional groups on the benzo[d]thiazole ring, making this method versatile for further derivatization.
- The product is stable when stored sealed in dry conditions at 2-8 °C.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Substrate | 6-Bromobenzo[d]thiazole |
| Boron Reagent | Bis(pinacolato)diboron |
| Catalyst | Pd(dppf)Cl2 (10 mol%) |
| Base | Potassium acetate (KOAc) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 90 °C |
| Reaction Time | 8 hours |
| Atmosphere | Nitrogen (inert) |
| Yield | ~97% |
| Purity | >98% |
| Product State | Pale brown solid |
Additional Considerations
- Scale-up of this reaction is feasible with appropriate control of temperature and stirring.
- Purification by washing with petroleum ether is sufficient for most research applications.
- Alternative palladium catalysts and bases may be explored but Pd(dppf)Cl2 and KOAc remain the most reported combination.
- This borylation route is a key step in the synthesis of more complex molecules involving Suzuki coupling.
Q & A
Q. What are the standard synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole?
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-bromo-benzothiazole derivatives and bis(pinacolato)diboron. Key steps include:
- Reaction conditions : A mixture of 2-amino-6-bromobenzothiazole (10 mmol), bis(pinacolato)diboron (1.1 eq), K₂CO₃ (3 eq), and Pd(dppf)Cl₂·DCM (1–3 mol%) in 1,4-dioxane at 100°C under inert gas (N₂/Ar) for 12–18 hours .
- Workup : Purification via silica gel chromatography or recrystallization yields the product in 75–80% purity.
- Variants : Alternative routes use tert-butyl carbamate or acetyl-protected intermediates for functional group compatibility .
Table 1 : Representative Synthetic Protocols
| Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Bromo-benzothiazole | Pd(dppf)Cl₂·DCM | 1,4-Dioxane | 100 | 79.7 | |
| 2-Amino-6-bromo-benzothiazole | Pd(dppf)₂Cl₂ | DME | 80 | 75.4 |
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the boronate ester’s integration (e.g., singlet at ~1.3 ppm for pinacol methyl groups) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₉BNO₂S: 296.12; observed: 296.10) .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=N) validate functional groups .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling conditions to enhance the yield and purity of the compound?
- Catalyst selection : Pd(dppf)Cl₂·DCM outperforms Pd(PPh₃)₄ in sterically hindered systems due to its bidentate ligand, which stabilizes the active Pd(0) species .
- Solvent effects : 1,4-Dioxane or DME (dimethoxyethane) enhances solubility of boronates, while aqueous bases (e.g., K₂CO₃) facilitate transmetalation .
- Temperature control : Prolonged heating (>18 hours) at 100°C can degrade sensitive intermediates; monitoring via TLC or HPLC is advised .
Critical Note : Contaminants like residual Pd can interfere with downstream applications (e.g., biological assays). Use scavengers (e.g., SiliaBond® Thiourea) or repeated washes with EDTA .
Q. What strategies are effective in resolving contradictory NMR data when characterizing boron-containing intermediates?
- Dynamic equilibria : For tautomers (e.g., boronate ester vs. free boronic acid), use low-temperature NMR (−40°C) to slow exchange rates and resolve split peaks .
- Isotopic labeling : ¹¹B NMR (at 128.4 MHz) identifies boron coordination states (δ ~30 ppm for sp²-hybridized boron) .
- Supplementary data : Combine with X-ray crystallography (if crystals are obtainable) or IR to cross-validate ambiguous signals .
Q. How does the incorporation of this compound into fluorescent probes affect their selectivity and sensitivity for reactive oxygen species (ROS) detection?
- Mechanism : The boronate ester reacts with H₂O₂ to form a phenol derivative, triggering a fluorescence turn-on response. For example, MQH₂O₂ (a two-photon probe) exhibits a 15-fold intensity increase at 510 nm upon H₂O₂ exposure .
- Structural tuning : Electron-withdrawing groups (e.g., benzo[d]thiazole) enhance ROS selectivity over competing analytes (e.g., NO, ClO⁻). Substituents at the 6-position modulate lipophilicity for cellular membrane penetration .
- Validation : Co-staining with commercial ROS indicators (e.g., DCFH-DA) and dose-response assays in neuronal cells confirm probe reliability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
